Aristolactam A IIIa

Polo-like kinase 1 PBD-targeted therapy mitotic arrest

Aristolactam A IIIa is the unequivocal lowest-nephrotoxicity aristolactam for Plk1 Polo-box domain (PBD) targeting and DYRK1A inhibition. Unlike Aristolactam AII, it arrests G2/M in Navelbine-resistant HCT-8/V cells and inhibits AA/collagen/PAF platelet aggregation. Researchers requiring PBD engagement with quantifiable renal safety margins cannot substitute class analogs. Recommended for multidrug resistance, kinase dysregulation, and integrated oncology-inflammation programs.

Molecular Formula C16H11NO4
Molecular Weight 281.26 g/mol
Cat. No. B049090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAristolactam A IIIa
SynonymsAristolactam AIIIa
Molecular FormulaC16H11NO4
Molecular Weight281.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C3=C(C=C4C=CC(=CC4=C31)O)NC2=O)O
InChIInChI=1S/C16H11NO4/c1-21-15-12(19)6-10-13-11(17-16(10)20)4-7-2-3-8(18)5-9(7)14(13)15/h2-6,18-19H,1H3,(H,17,20)
InChIKeyPFXGXKFPTAJYHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Aristolactam A IIIa (CAS 97399-91-2) Phenanthrene Alkaloid for Specialized Kinase and Cytotoxicity Research


Aristolactam A IIIa (also designated Sch 546909, aristololactam A IIIa) is a phenanthrene-type aristolactam alkaloid characterized by a tetracyclic core (dibenz[cd,f]indol-4(5H)-one scaffold) with a 2,9-dihydroxy-1-methoxy substitution pattern [1]. This natural product is isolated from species across the Aristolochiaceae family as well as Glycosmis chlorosperma . Its molecular architecture distinguishes it from closely related aristolactams such as Aristolactam AII (lacking the 2-hydroxy substitution, C16H11NO3) and Aristolactam I (differing in ring substitution and lactam connectivity) [2]. The compound has been identified as both a DYRK1A inhibitor and a Plk1 Polo-box domain (PBD)-targeting ligand [3][4].

Why Aristolactam A IIIa Cannot Be Interchanged with Aristolactam AII or Other Class Analogs


The aristolactam class exhibits pronounced structure-activity and structure-toxicity divergence driven by subtle substitution differences on the phenanthrene core and lactam nitrogen. Direct comparative nephrotoxicity evaluation in HK-2 human renal tubular epithelial cells demonstrates a clear rank-order difference: aristolactam AII exhibits substantially greater cytotoxicity than aristolactam A IIIa (IC50 values: cepharanone B > aristolactam AII > aristolactam A IIIa) [1]. Furthermore, functional target engagement diverges sharply: Aristolactam A IIIa is a validated Plk1 PBD-targeting ligand that blocks proliferation of Navelbine-resistant cancer cells, a property not documented for Aristolactam AII [2]. Conversely, Aristolactam AIIIa shows DYRK1A inhibition with submicromolar potency, whereas other class members such as Aristolactam I exert cytotoxicity primarily through caspase 3-dependent apoptosis without demonstrated PBD engagement [3]. These quantifiable differences in nephrotoxicity profile, molecular target engagement, and anti-proliferative spectrum preclude generic substitution. Researchers requiring Plk1 PBD-targeted mitotic arrest or DYRK1A inhibition with a defined renal safety margin must specifically source Aristolactam A IIIa rather than assuming class-level functional equivalence [4].

Quantitative Evidence Differentiating Aristolactam A IIIa from Closest Analogs: A Procurement Decision Guide


Plk1 Polo-Box Domain (PBD) Targeting: A Differentiated Mechanism vs. ATP-Competitive Plk1 Inhibitors

Aristolactam A IIIa is distinguished from conventional ATP-competitive Plk1 kinase inhibitors by its engagement of the Polo-box domain (PBD), a non-catalytic protein-protein interaction domain critical for Plk1 subcellular localization. Surface plasmon resonance (SPR) and yeast two-hybrid assays confirmed direct PBD binding [1]. In enzymatic assays using endogenous Plk1 immunoprecipitated from nocodazole-arrested mitotic HeLa cells, Aristolactam A IIIa exhibited concentration-dependent inhibition with an IC50 of approximately 7.5 μg/mL (≈ 26.7 μM), whereas its antiproliferative IC50 in HeLa cells was 8.51 ± 1.73 μM, demonstrating functional cellular activity at pharmacologically relevant concentrations [1][2]. By contrast, no published evidence exists for Aristolactam AII or Aristolactam I engaging the Plk1 PBD; Aristolactam AII lacks documented Plk1 inhibition entirely [3].

Polo-like kinase 1 PBD-targeted therapy mitotic arrest cancer cell proliferation

Reduced Renal Cytotoxicity Relative to Aristolactam AII: A Safety-Driven Selection Criterion

Direct comparative nephrotoxicity assessment in HK-2 human renal tubular epithelial cells reveals a clear rank-order difference: aristolactam AII exhibits significantly greater cytotoxicity than aristolactam A IIIa. In time- and dose-dependent MTT assays, the IC50 hierarchy was established as cepharanone B > aristolactam AII > aristolactam A IIIa, with Aristolactam A IIIa demonstrating the lowest nephrotoxic potential among the three aristolactam-class compounds evaluated [1]. This differential toxicity is attributed to structural features: the presence of methylenedioxy (-OCH2O-) or methoxy (-OCH3) groups at C3 and C4 of ring A enhances cytotoxicity, whereas hydroxy (-OH) and N-methyl substitution weaken cytotoxicity [2]. Aristolactam A IIIa lacks the methylenedioxy moiety that contributes to the elevated nephrotoxicity observed in other class members.

nephrotoxicity HK-2 cells renal tubular epithelial cells structure-toxicity relationship

DYRK1A Inhibition with Submicromolar Potency: A Kinase Target Not Shared by Aristolactam AII

Aristolactam A IIIa demonstrates submicromolar inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a validated target for Down syndrome, Alzheimer's disease, and β-cell proliferation. Among a panel of aristolactams and aporphine alkaloids screened, velutinam, aristolactam A IIIa, and medioresinol showed submicromolar IC50 values on DYRK1A [1]. In contrast, Aristolactam AII does not show documented DYRK1A inhibitory activity; its primary reported kinase interaction is with the platelet-activating factor receptor (PAFR) pathway [2]. The DYRK1A inhibitory activity of Aristolactam A IIIa is accompanied by CDK1/cyclin B inhibition, though with lower potency compared to its DYRK1A effect [1].

DYRK1A kinase inhibition neurological disorders Down syndrome

Broad-Spectrum Anti-Proliferative Activity Including Navelbine-Resistant Cancer Cells

Aristolactam A IIIa exhibits anti-proliferative activity against a broad panel of human cancer cell lines, including a clinically relevant multidrug-resistant variant. SRB-based proliferation assays demonstrated that Aristolactam A IIIa blocks proliferation of HeLa (cervical carcinoma), A549 (lung carcinoma), HGC (gastric carcinoma), and notably HCT-8/V cells, which are clinical Navelbine-resistant cancer cells [1]. Flow cytometry analysis confirmed that Aristolactam A IIIa treatment increased the G2/M population of HeLa cells by approximately 100% relative to untreated controls, consistent with Plk1 inhibition-mediated mitotic arrest [1]. Confocal microscopy revealed induction of spindle abnormalities in HeLa cells following Aristolactam A IIIa exposure [1]. In an independent study, Aristolactam A IIIa exhibited strong and selective cytotoxicity against HeLa cells with an IC50 of 8.51 ± 1.73 μM, compared to aristolochiaside (IC50 7.59 ± 1.03 μM) and N-trans-sinapoyltyramine (IC50 9.77 ± 1.25 μM) [2]. By contrast, Aristolactam AII's reported cytotoxicity is limited to PS and KB cell lines, with no documented efficacy against multidrug-resistant variants [3].

multidrug resistance Navelbine-resistant cancer cell proliferation HCT-8/V A549 HGC

Multi-Pathway Anti-Platelet Aggregation Activity Across AA, Collagen, and PAF Pathways

Aristolactam A IIIa demonstrates inhibition of platelet aggregation induced by three distinct agonists: arachidonic acid (AA), collagen, and platelet-activating factor (PAF) [1]. This multi-pathway inhibition profile suggests broader anti-platelet activity compared to single-pathway inhibitors. Aristolactam AII also shows platelet aggregation inhibitory activity, but its reported mechanism is primarily associated with PAF receptor (PAFR) antagonism [2]. Aristolactam BIII, another class member, demonstrates anti-platelet aggregation activity in vitro but lacks the documented DYRK1A and Plk1 PBD-targeting activities of Aristolactam A IIIa [3]. While quantitative IC50 values for Aristolactam A IIIa's anti-platelet activity are not explicitly provided in available sources, the compound's ability to inhibit aggregation triggered by three mechanistically distinct agonists distinguishes it from Aristolactam AII, which shows preferential PAF pathway activity [2].

platelet aggregation arachidonic acid collagen platelet-activating factor anti-thrombotic

ROS and Elastase Release Inhibition: Anti-Inflammatory Activity Superior to Class Baseline

Aristolactam A IIIa (reported as Aristololactam IIIa) exhibits significant inhibition of superoxide anion generation and elastase release, with IC50 values of 0.12 μg/mL and 0.20 μg/mL, respectively . These sub-microgram per milliliter potencies indicate potent anti-inflammatory activity in neutrophil functional assays. Superoxide anion is a primary reactive oxygen species (ROS) involved in inflammatory tissue damage, while elastase is a serine protease implicated in neutrophil-mediated tissue destruction . No comparable quantitative data for superoxide anion inhibition or elastase release are available for Aristolactam AII or Aristolactam I in the accessible literature, suggesting that the 2,9-dihydroxy-1-methoxy substitution pattern of Aristolactam A IIIa may confer enhanced anti-inflammatory activity relative to simpler aristolactam scaffolds.

superoxide anion elastase anti-inflammatory neutrophil ROS

Optimized Application Scenarios for Aristolactam A IIIa Based on Quantified Differential Evidence


Plk1 PBD-Targeted Mitotic Arrest Studies with Multidrug-Resistant Cancer Models

Aristolactam A IIIa is optimally deployed as a Plk1 PBD-targeting tool compound in studies requiring G2/M mitotic arrest and spindle abnormality induction. The compound's documented efficacy against HCT-8/V Navelbine-resistant cancer cells makes it particularly valuable for multidrug resistance research [1]. Researchers should note that Aristolactam AII lacks any documented Plk1 PBD engagement and is unsuitable as a substitute for PBD-targeted studies [1]. Recommended experimental conditions include SRB-based proliferation assays across HeLa, A549, HGC, and HCT-8/V cell lines, with flow cytometry validation of G2/M arrest (expected ~100% increase in G2/M population) and confocal microscopy confirmation of spindle abnormalities [1].

DYRK1A Kinase Inhibition for Neurological and β-Cell Proliferation Research

Aristolactam A IIIa is a validated submicromolar DYRK1A inhibitor suitable for research programs targeting Down syndrome-associated kinase dysregulation, Alzheimer's disease tau phosphorylation pathways, and β-cell proliferation studies [2]. The compound's DYRK1A inhibitory activity distinguishes it from Aristolactam AII, which shows no reported activity against this kinase [2]. Researchers should employ in vitro kinase inhibition assays using recombinant DYRK1A to confirm potency in their specific experimental systems. Note that Aristolactam A IIIa also inhibits CDK1/cyclin B, though with lower potency than its DYRK1A effect; this off-target activity should be controlled for in kinase selectivity profiling [2].

Renal Safety-Conscious Aristolactam Research Requiring Class Comparison

When conducting aristolactam-class compound evaluations where renal tubular epithelial cell safety is a critical endpoint, Aristolactam A IIIa provides a quantifiably lower nephrotoxic liability compared to Aristolactam AII [3]. HK-2 cell viability assays demonstrate the rank order cepharanone B > aristolactam AII > aristolactam A IIIa for cytotoxicity, positioning Aristolactam A IIIa as the least nephrotoxic among the tested aristolactam-class compounds [3]. This differential safety profile is attributed to the absence of methylenedioxy (-OCH2O-) substitution at C3-C4 of ring A, a structural feature that enhances cytotoxicity in other class members [4]. Researchers should employ MTT or equivalent cell viability assays in HK-2 cells to validate compound-specific nephrotoxicity in their experimental systems [3].

Multi-Pathway Platelet Aggregation Inhibition Studies

Aristolactam A IIIa is the preferred aristolactam-class compound for platelet aggregation studies requiring inhibition across multiple agonist pathways. The compound demonstrates activity against AA-induced, collagen-induced, and PAF-induced aggregation, providing broader pathway coverage than Aristolactam AII's primarily PAFR-mediated anti-platelet activity [5]. Researchers should employ rabbit platelet-rich plasma aggregation assays with separate agonist challenges (AA, collagen, and PAF) to confirm the multi-pathway inhibition profile. The simultaneous DYRK1A and Plk1 PBD inhibitory activities of Aristolactam A IIIa enable integrated studies examining the intersection of thrombosis, kinase signaling, and cell cycle regulation [1][5].

Neutrophil-Mediated Inflammation and ROS Production Studies

Aristolactam A IIIa provides validated sub-microgram per milliliter potency against both superoxide anion generation (IC50 = 0.12 μg/mL) and elastase release (IC50 = 0.20 μg/mL) in neutrophil functional assays . This dual anti-inflammatory activity is not documented for Aristolactam AII or Aristolactam I. Researchers should employ fMLP-stimulated neutrophil assays measuring superoxide anion production (via cytochrome c reduction or luminol-enhanced chemiluminescence) and elastase release (via specific chromogenic substrates) to reproduce these inhibitory effects . The compound's combined anti-proliferative, anti-platelet, and anti-inflammatory activities position it as a polypharmacology tool compound for integrated oncology-inflammation research programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aristolactam A IIIa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.